Grgdspk
CAS No.: 111119-28-9
VCID: VC21541442
Molecular Formula: C28H49N11O11
Molecular Weight: 715.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
GRGDSPK, also known as glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, is a synthetic peptide compound featuring the arginine-glycine-aspartic acid (RGD) sequence. This sequence is crucial for its biological activity, particularly in cell adhesion and signaling processes. GRGDSPK is widely used in scientific research to explore interactions between cells and the extracellular matrix, with applications in bone formation and resorption studies . Biological ActivityGRGDSPK exerts its effects by binding to integrin receptors on cell surfaces. This binding inhibits the interaction between integrins and fibronectin, a major component of the extracellular matrix. The inhibition is competitive and reversible, impacting pathways involved in cell adhesion, migration, and signaling . Research ApplicationsGRGDSPK has been used in various research applications, including studies on integrin-fibronectin interactions and their role in diseases such as osteoporosis and cancer. It is also utilized in imaging studies, where it can be conjugated with molecular probes to target specific integrins in tumor cells . Synergistic Effects with Molecular ProbesConjugating GRGDSPK with near-infrared carbocyanine probes has shown synergistic effects in targeting integrin-positive tumors. This conjugate, known as Cyp-GRD, selectively accumulates in tumors and can report on the metabolic status of cells, suggesting potential applications in cancer imaging and therapy . Therapeutic PotentialThe ability of GRGDSPK to modulate integrin activity makes it a promising compound for therapeutic applications. Integrins play a crucial role in various diseases, including osteoporosis and cancer, where modulating their activity could lead to novel treatments . |
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CAS No. | 111119-28-9 |
Product Name | Grgdspk |
Molecular Formula | C28H49N11O11 |
Molecular Weight | 715.8 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 |
Standard InChIKey | ZRVZOBGMZWVJOS-VMXHOPILSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES | C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O |
Sequence | One Letter Code: GRGDSPK |
Synonyms | Gly-Arg-Gly-Asp-Ser-Pro-Lys glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine GRGDSPK |
PubChem Compound | 130667 |
Last Modified | Aug 15 2023 |
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